molecular formula C10H14OS2 B1481496 (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol CAS No. 2000735-72-6

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol

Cat. No.: B1481496
CAS No.: 2000735-72-6
M. Wt: 214.4 g/mol
InChI Key: HWARLYQUKZDWCS-UHFFFAOYSA-N
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Description

“(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol” is an organic compound that is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .


Synthesis Analysis

The synthesis of this compound involves the use of LiAlH4 (1.5 equivalents, 37.5mmol, 1.42g) in a 250ml Schlenk flask, which is purged with argon gas three times. THF (15ml) is added at 0°C and stirred for 5 minutes. The ester (25mmol, 3.6g) is added dropwise through a cannula over 10 minutes. The suspension is stirred for an additional 20 minutes once TLC analysis shows complete formation of the alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C10H14OS2, and it has an average mass of 214.348 Da and a monoisotopic mass of 214.048599 Da .


Chemical Reactions Analysis

This compound is involved in Thia-Diels–Alder reactions of hetaryl thioketones with nonactivated 1,3-dienes leading to 3,6-dihydro-2H-pyrans .


Physical and Chemical Properties Analysis

The compound is a colorless liquid . It has a molecular weight of 132.224 .

Scientific Research Applications

Photoisomerization and Chemical Reactions

  • Photoisomerization of Tetrasubstituted 4H-Thiopyrans : Compounds related to (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol undergo novel photoisomerization when irradiated with UV light, forming isomeric 2H-thiopyrans in high yields (Pirelahi et al., 1994).
  • Thia-Diels–Alder Reactions : Thioketones possessing thiophen rings react with nonactivated 1,3-dienes to produce 2H-thiopyrans, suggesting a potential pathway for synthesizing derivatives of the compound (Mlostoń et al., 2017).

Material Science and Pharmaceuticals

  • Applications in Material Science and Pharmaceuticals : Thiophene, a constituent of the compound, is widely used in material science and pharmaceuticals due to its diverse biological activities and applications in organic electronics (Nagaraju et al., 2018).

Crystal Structure and Synthesis

  • Crystal Structures : Studies on the crystal structures of thiophen-related compounds provide insights into their potential applications in material science and pharmaceutical research (Penthala et al., 2016).

Photocyclisation and Kinetics

  • Photocyclisation Studies : Investigations into the photocyclisation of chromenones with thiophen rings have led to the formation of complex tetracyclic compounds, indicating the compound's potential in advanced organic synthesis (Kamboj et al., 2012).

Molecular Docking and Antibacterial Activity

  • Molecular Docking Studies : Theoretical studies, including density functional theory calculations and molecular docking, have been conducted on thiophen-related compounds to understand their antibacterial activities (Shahana et al., 2020).

Nonlinear Optics and Chemosensors

  • Application in Nonlinear Optics : Thienyl-substituted compounds have been synthesized for their potential use in nonlinear optics, highlighting the scope of this compound in advanced material applications (Dai et al., 2014).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised. All sources of ignition should be removed .

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown antimicrobial and anticonvulsant activities . This suggests that the compound may interact with targets involved in microbial growth and seizure activity.

Mode of Action

Based on its reported antimicrobial and anticonvulsant activities , it can be inferred that the compound may interact with its targets to inhibit microbial growth and reduce seizure activity. The specific interactions and resulting changes would depend on the nature of the targets.

Biochemical Pathways

Given its reported antimicrobial and anticonvulsant activities , it is likely that the compound affects pathways related to these biological processes.

Result of Action

Based on its reported antimicrobial and anticonvulsant activities , it can be inferred that the compound may lead to the inhibition of microbial growth and reduction of seizure activity at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol. For instance, factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which are used for the oral treatment of viral hepatitis . Additionally, derivatives of tetrahydro-4H-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of tetrahydro-2H-thiopyran-4-yl have demonstrated significant antimicrobial and anticonvulsant activities . These activities suggest that the compound can modulate cellular responses to external stimuli and potentially serve as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s derivatives have been found to inhibit phosphodiesterase and β-secretase BACE1, which are crucial in various biochemical pathways . These interactions underline the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, derivatives of the compound have shown stable antimicrobial and anticonvulsant activities over time . These findings suggest that the compound maintains its efficacy and stability in laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with significant antimicrobial and anticonvulsant activities observed at specific dosages . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, thiazole derivatives of the compound are easily metabolized by known biochemical reactions and are non-carcinogenic . These interactions highlight the compound’s potential in modulating metabolic pathways and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For example, the compound’s derivatives have been shown to be effectively transported and distributed within cells, maintaining their antimicrobial and anticonvulsant activities . These findings suggest that the compound’s transport and distribution are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, derivatives of the compound have been shown to localize within specific cellular compartments, enhancing their antimicrobial and anticonvulsant activities . These findings highlight the importance of subcellular localization in the compound’s therapeutic applications.

Properties

IUPAC Name

thian-4-yl(thiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWARLYQUKZDWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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